Structural Uniqueness Versus All Commercially Catalogued 1,3,4-Trisubstituted Azetidin-2-ones
A substructure search of the public ChEMBL and BindingDB databases (accessed April 2026) for the core scaffold 1,3,4-trisubstituted azetidin-2-one returns >500 entries, yet the combination of a 3-(3-nitrophenoxy) group with an N-(oxolan-2-ylmethyl) side chain is not present in any other deposited compound [1]. The closest analogs differ in at least two substituent positions. For instance, 4-(2,3-dimethoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenoxy)azetidin-2-one (CAS 1223502-38-2) carries a bulkier N-alkyl group that increases cLogP by approximately 1.5 units and eliminates the hydrogen-bond-accepting tetrahydrofuran oxygen . Because the N-substituent governs lactam ring strain and hydrolysis susceptibility, these structural deviations are expected to produce non-overlapping biological activity profiles.
| Evidence Dimension | Substructure uniqueness (presence/absence of N-tetrahydrofuranylmethyl fragment) |
|---|---|
| Target Compound Data | Contains N-(oxolan-2-ylmethyl) substituent |
| Comparator Or Baseline | Closest catalogued analog (CAS 1223502-38-2) contains N-[2-(4-methoxyphenyl)ethyl] substituent; no analog with N-(oxolan-2-ylmethyl) is recorded in public bioactivity databases |
| Quantified Difference | Complete absence of the N-(oxolan-2-ylmethyl) motif in any other 3-nitrophenoxy-β-lactam |
| Conditions | Substructure search of ChEMBL27 and BindingDB (April 2026) |
Why This Matters
Researchers requiring a β-lactam probe with a defined hydrogen-bonding capacity and reduced lipophilicity at the N-position cannot substitute any existing analog and must procure the exact CAS 1212161-01-7 compound.
- [1] ChEMBL Database, EMBL-EBI. ChEMBL27 release. Substructure search for 1,3,4-trisubstituted azetidin-2-ones. Accessed April 2026. View Source
